molecular formula C13H12FN3O2 B6505079 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide CAS No. 1396859-84-9

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide

Cat. No. B6505079
CAS RN: 1396859-84-9
M. Wt: 261.25 g/mol
InChI Key: KFOJUTPOUWOZSP-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide, also known as 2-FPMA, is an organic compound with an amide group attached to a phenyl ring. It is a member of the class of compounds known as pyrimidine amides, which have been widely studied due to their wide range of biological activities. 2-FPMA is of particular interest due to its potential applications in the fields of medicinal chemistry, drug discovery and biochemistry.

Scientific Research Applications

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide is of particular interest to the scientific community due to its potential applications in medicinal chemistry, drug discovery, and biochemistry. It has been used in the synthesis of various pharmaceutical compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This compound has also been used in the synthesis of novel antifungal agents, as well as in the synthesis of inhibitors of the enzyme dihydrofolate reductase, which is involved in the synthesis of thymidylate and other important biomolecules.

Mechanism of Action

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has been shown to interact with the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. This interaction results in the inhibition of the enzyme, which in turn leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine is associated with a variety of physiological effects, including increased alertness, improved cognitive function, and improved mood.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on acetylcholinesterase, this compound has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have neuroprotective effects, as well as to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of applications. However, this compound is also limited by its low solubility in water and its potential for toxicity.

Future Directions

There are several potential future directions for research on 2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide. One potential direction is to further investigate its potential applications in medicinal chemistry, drug discovery, and biochemistry. Additionally, further research could be done on its potential anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, further research could be done to determine the effects of this compound on other enzymes, as well as its potential therapeutic applications.

Synthesis Methods

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide can be synthesized through a variety of methods. One of the most popular methods is by the reaction of 2-fluorophenol with pyrimidine-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces this compound and sodium or potassium salt of pyrimidine-4-carboxylic acid.

properties

IUPAC Name

2-(2-fluorophenyl)-N-(6-methoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c1-19-13-7-11(15-8-16-13)17-12(18)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOJUTPOUWOZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NC(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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